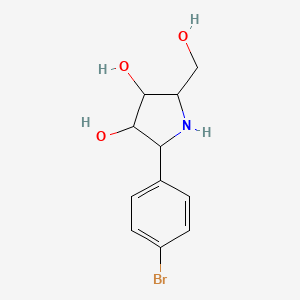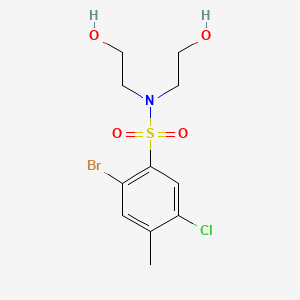
Codaphniphylline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Codaphniphylline is a natural alkaloid compound derived from the genus Daphniphyllum These alkaloids are known for their complex structures and diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Codaphniphylline involves several steps, starting from readily available starting materials. One of the common synthetic routes includes the use of oxidative dearomatization strategies. For instance, researchers have utilized naphthol derivatives and employed oxidative dearomatization to construct the core structure of this compound . The key steps in the synthesis involve:
Oxidative Dearomatization: Using oxidizing agents like iodine to achieve the dearomatization of naphthol derivatives.
Mukaiyama-Michael Addition: This reaction helps in constructing the carbon skeleton of this compound.
Reductive Amination/Amidation: These steps are crucial for introducing the nitrogen-containing functional groups.
Industrial Production Methods
Industrial production of this compound is not well-documented due to its complex structure and the challenges associated with its synthesis. advancements in synthetic organic chemistry may pave the way for more efficient production methods in the future.
化学反应分析
Types of Reactions
Codaphniphylline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Iodine, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, methanol, and ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinone derivatives, while reduction can yield various amine derivatives.
科学研究应用
Codaphniphylline has several scientific research applications, including:
Chemistry: Used as a model compound for studying complex alkaloid synthesis and reaction mechanisms.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Limited industrial applications due to the complexity of its synthesis, but it serves as a valuable compound for research and development.
作用机制
The mechanism of action of Codaphniphylline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but studies suggest that it may influence cellular signaling pathways involved in inflammation and cancer .
相似化合物的比较
Codaphniphylline is part of the Daphniphyllum alkaloid family, which includes several other compounds with similar structures. Some of the similar compounds include:
Daphniphylline: Shares a similar core structure but differs in specific functional groups.
Daphnezomine: Another alkaloid with a similar carbon skeleton but distinct biological activities.
Dapholdhamine: Known for its unique aza-adamantane core structure.
This compound stands out due to its unique combination of functional groups and its potential for diverse biological activities.
属性
CAS 编号 |
14694-15-6 |
|---|---|
分子式 |
C30H47NO3 |
分子量 |
469.71 |
外观 |
Powder |
产品来源 |
United States |
Q1: What is the structural significance of Codaphniphylline in the context of Daphniphyllum alkaloids?
A1: this compound shares a structural resemblance with Daphniphylline, another alkaloid found in the Daphniphyllum species. Research suggests that both compounds contain a complex ring system, including a 6-oxa- and 2,8-dioxabicyclo[3.2.1]octane moiety. [] This particular structural feature has been a focal point in synthetic studies aiming to understand and replicate the natural synthesis of these alkaloids. []
Q2: Has the total synthesis of (+)-Codaphniphylline been achieved?
A2: Yes, the total synthesis of (+)-Codaphniphylline has been successfully accomplished. [, ] This achievement is a testament to the advancements in synthetic organic chemistry and provides access to a valuable tool for further exploring the biological activity and potential applications of this natural product.
Q3: What were the key starting materials used in the synthesis of some 6-oxa- and 2,8-dioxabicyclo[3.2.1]octanes related to Daphniphyllum alkaloids?
A3: Researchers utilized readily available Geraniol as a starting material in the synthesis of various 6-oxa- and 2,8-dioxabicyclo[3.2.1]octanes. [] This approach proved valuable in constructing the core structures found in Daphniphylline and this compound, highlighting the importance of utilizing accessible building blocks in complex natural product synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




